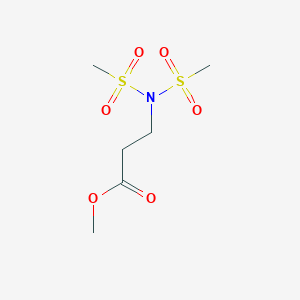
methyl N,N-bis(methylsulfonyl)-beta-alaninate
Vue d'ensemble
Description
“Methyl N,N-bis(methylsulfonyl)-beta-alaninate” is a chemical compound with the molecular formula C6H13NO6S2 .
Molecular Structure Analysis
The molecular structure of “methyl N,N-bis(methylsulfonyl)-beta-alaninate” consists of 6 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, 6 oxygen atoms, and 2 sulfur atoms . The average mass is 259.301 Da, and the monoisotopic mass is 259.018433 Da .
Chemical Reactions Analysis
While specific chemical reactions involving “methyl N,N-bis(methylsulfonyl)-beta-alaninate” are not available, similar compounds like oxetanes have been known to undergo ring-opening reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “methyl N,N-bis(methylsulfonyl)-beta-alaninate” include a molecular weight of 173.22 g/mol, a topological polar surface area of 97.1 Ų, and a complexity of 231 . It has 1 hydrogen bond donor count and 5 hydrogen bond acceptor count .
Applications De Recherche Scientifique
Organocatalytic Addition and Synthesis
The research by García Ruano et al. (2009) presents an indirect organocatalytic method for the beta-methylation of alpha,beta-unsaturated aldehydes. This method involves the addition of bis(arylsulfonyl)methane catalyzed by prolinol derivatives and further elimination of sulfonyl groups, highlighting a synthetic route that could potentially apply to compounds like "methyl N,N-bis(methylsulfonyl)-beta-alaninate" (García Ruano et al., 2009).
Ionogel-based Solid-state Supercapacitors
Nègre et al. (2016) explored the use of an inorganic gel polymer electrolyte for all solid-state supercapacitors, demonstrating high ionic conductivity over a wide temperature range. This study showcases the potential for incorporating similar sulfonamide-based compounds in energy storage technologies (Nègre et al., 2016).
Osmoprotection in Plants
Research by Rathinasabapathi et al. (2001) on beta-alanine betaine synthesis in Plumbaginaceae plants reveals the osmoprotective role of certain compounds, which might suggest the use of structurally similar compounds like "methyl N,N-bis(methylsulfonyl)-beta-alaninate" in enhancing plant stress tolerance (Rathinasabapathi et al., 2001).
Ionic Liquids and Electrolytes
The synthesis and characterization of various ionic liquids, as reported by Elia et al. (2016), point to the significant role these compounds play in lithium-ion batteries, offering insights into the electrochemical applications of similar sulfonamide compounds (Elia et al., 2016).
Methylation of Heteroarenes
Gui et al. (2014) developed a C–H functionalization method for the methylation of heteroarenes, inspired by Nature’s methylating agent. This study not only advances organic synthesis techniques but could also inform the synthesis and modification strategies for "methyl N,N-bis(methylsulfonyl)-beta-alaninate" (Gui et al., 2014).
Propriétés
IUPAC Name |
methyl 3-[bis(methylsulfonyl)amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO6S2/c1-13-6(8)4-5-7(14(2,9)10)15(3,11)12/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMZNRNJUUFUIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN(S(=O)(=O)C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N,N-bis(methylsulfonyl)-beta-alaninate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-chloro-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B1417806.png)
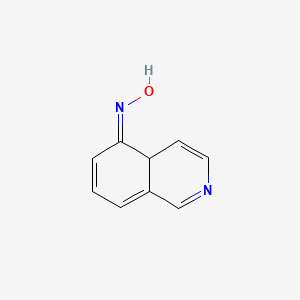
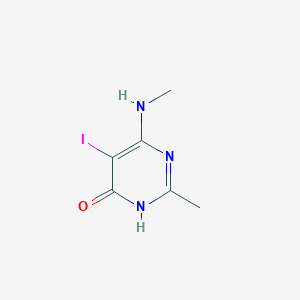
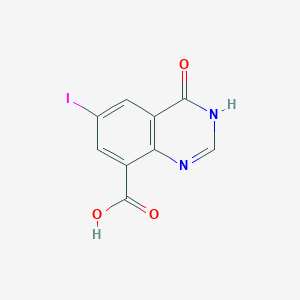
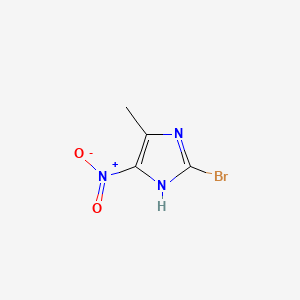
![3-[(3,5-Dibromo-4-hydroxy-benzylidene)-hydrazono]-1,3-dihydro-indol-2-one](/img/structure/B1417815.png)
![1-(2-hydroxyethyl)-6-mercapto-1,5-dihydro-4{H}-pyrazolo[3,4-{d}]pyrimidin-4-one](/img/structure/B1417816.png)
![1-tert-butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1417817.png)
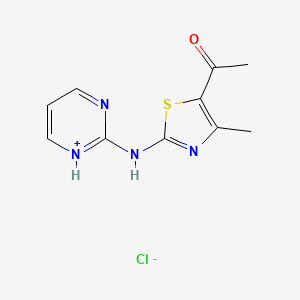
![N-Cyclopentyl-1'H-spiro[cyclohexane-1,2'-quinoxalin]-3'-amine](/img/structure/B1417819.png)
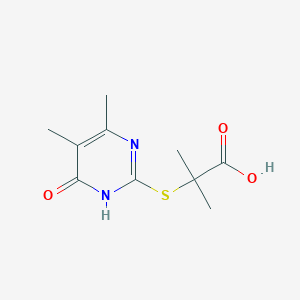
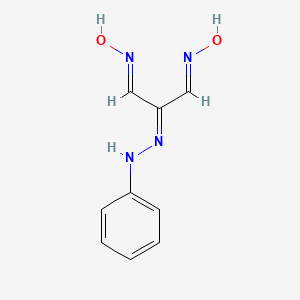
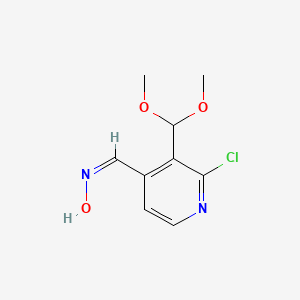
![4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1417828.png)